2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride
Description
2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a piperidinylmethoxy moiety at position 4. The hydrochloride salt enhances its stability and solubility in aqueous environments.
Properties
IUPAC Name |
2-methoxy-6-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-15-11-3-2-4-12(14-11)16-9-10-5-7-13-8-6-10;/h2-4,10,13H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXJIDHLSTHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (Piperidin-4-yl)methanol Intermediates
The piperidinylmethoxy side chain is typically prepared via:
Table 1: Optimization of (Piperidin-4-yl)methanol Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaBH4, MeOH, 0°C | 62 | 85 |
| H2, Pd/C, NH3, RT | 78 | 92 |
| BH3·THF, reflux | 71 | 88 |
O-Alkylation of Pyridine Derivatives
The critical step involves forming the ether linkage between the pyridine core and piperidinylmethanol. A patented method using trichloroacetimidate intermediates (adapted from) significantly improves yields:
-
Imidate formation : (Piperidin-4-yl)methanol reacts with trichloroacetonitrile under basic conditions to generate the corresponding imidate.
-
Lewis acid-catalyzed coupling : The imidate undergoes O-alkylation with 2-methoxy-6-hydroxypyridine in the presence of BF3·OEt2 at 0–30°C, achieving 85–90% yield compared to 60–65% with traditional base-mediated methods.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
-
Acidification : Treatment with hydrochloric acid (1–2 M in diethyl ether) at 0–5°C.
-
Crystallization : Anti-solvent addition (e.g., hexane) induces precipitation, yielding a white crystalline solid with >99% purity by HPLC.
Industrial-Scale Considerations
Catalytic System Recycling
-
Lewis acid recovery : BF3·OEt2 is distilled from reaction mixtures and reused, reducing costs by ~40%.
-
Solvent selection : Tetrahydrofuran (THF) is preferred over dichloromethane due to easier recycling and lower environmental impact.
Analytical Characterization
Critical quality attributes are verified using:
-
1H NMR (D2O, 400 MHz): δ 8.21 (d, J=6.8 Hz, 1H, Py-H), 7.89 (t, J=7.2 Hz, 1H, Py-H), 4.62 (s, 2H, OCH2), 3.92 (s, 3H, OCH3).
-
HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
Mass spectrometry : [M+H]+ at m/z 253.1, matching C12H17N2O2.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The piperidinylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
Key structural analogs include:
Key Observations :
Physicochemical Properties
Comparative data from SDS and technical reports:
Notes:
Key Findings :
Regulatory and Handling Considerations
Biological Activity
2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride, often referred to as CPI-1205, is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article provides an overview of its synthesis, mechanisms of action, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring with methoxy and piperidine substituents. Its molecular formula is with a molecular weight of approximately 232.73 g/mol. The synthesis typically involves the reaction of 2-methoxypyridine with piperidine derivatives under basic conditions, utilizing reagents like sodium hydride or potassium carbonate.
Synthesis Steps:
- Deprotonation : 2-methoxypyridine is deprotonated to form a nucleophile.
- Nucleophilic Attack : The nucleophile reacts with 4-piperidinemethanol.
- Purification : The product is purified through recrystallization or column chromatography.
The biological activity of this compound primarily stems from its interaction with specific receptors in the central nervous system, particularly muscarinic acetylcholine receptors. It may act as an inhibitor or modulator affecting various biochemical pathways, including those involved in tumor growth and neurodegenerative disorders .
Antitumor Effects
Research indicates that CPI-1205 exhibits robust antitumor effects by selectively inhibiting histone methyltransferase EZH2, which plays a crucial role in gene regulation associated with cancer progression. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, demonstrating IC50 values as low as 19 nM against human PNP (purine nucleoside phosphorylase) and even lower against Mycobacterium tuberculosis PNP .
Case Study:
In a study involving T-lymphoblastic cell lines, CPI-1205 exhibited selective cytotoxicity with no significant effects on non-cancerous cells at concentrations up to 10 μM . This selectivity highlights its potential as a targeted therapeutic agent.
Neuropharmacological Applications
The compound's structure suggests potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Its interaction with muscarinic receptors could lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2-Methoxypyridine | Single methoxy group on pyridine | Less potent than CPI-1205 |
| 4-Methoxypyridine | Methoxy group at different position | Similar pharmacological profile |
| 2,6-Dimethoxypyridine | Two methoxy groups | Increased lipophilicity but lower selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
